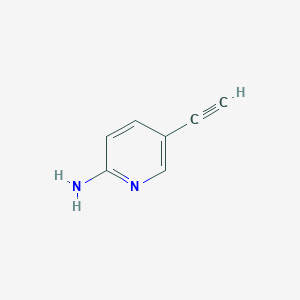

5-Ethynylpyridin-2-amine

説明

Contextualization of Ethynylpyridines in Advanced Chemical Synthesis

Ethynylpyridines, a class of compounds characterized by a pyridine (B92270) ring substituted with at least one ethynyl (B1212043) group (–C≡CH), are of considerable interest in advanced chemical synthesis. The ethynyl group serves as a highly versatile functional handle, enabling a wide array of chemical transformations. These include well-established reactions like Sonogashira coupling, which is instrumental in forming carbon-carbon bonds, and click chemistry reactions such as the Huisgen cycloaddition. This reactivity allows for the construction of complex molecular frameworks and the conjugation of ethynylpyridine units to other molecules, including polymers and biomolecules. nih.gov

The pyridine nitrogen atom imparts unique electronic properties to the ethynyl group, influencing its reactivity. For instance, the formation of a pyridinium (B92312) salt can enhance the electrophilicity of the ethynyl group, facilitating nucleophilic addition reactions. acs.org Furthermore, ethynylpyridines are key precursors in the synthesis of various heterocyclic systems. For example, iron-catalyzed [2+2+2] cycloadditions of alkynes, including ethynylpyridines, can be employed to construct substituted pyridine and other aromatic rings. d-nb.info The ability of ethynylpyridines to participate in such a diverse range of reactions makes them valuable intermediates in the synthesis of pharmaceuticals, functional materials, and agrochemicals.

Significance of 2-Aminopyridine (B139424) Scaffolds in Heterocyclic Chemistry Research

The 2-aminopyridine scaffold is a ubiquitous structural motif in heterocyclic chemistry, largely due to its prevalence in a vast number of biologically active compounds. researchgate.netresearchgate.net This scaffold serves as a crucial building block for the synthesis of more complex heterocyclic systems, including imidazo[1,2-a]pyridines, which are known for their therapeutic potential. bio-conferences.org The presence of the amino group at the 2-position of the pyridine ring provides a site for various chemical modifications, allowing for the introduction of diverse substituents and the fine-tuning of the molecule's properties.

Multicomponent reactions (MCRs) are often employed for the efficient synthesis of 2-aminopyridine derivatives, highlighting the importance of this scaffold in combinatorial chemistry and drug discovery. researchgate.netresearchgate.net These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. The 2-aminopyridine moiety can also participate in cyclization reactions to form fused heterocyclic systems. For example, the reaction of 2-aminopyridines with alkynoate esters can lead to the formation of pyrido[1,2-a]pyrimidin-2-ones, a class of pharmaceutically interesting heterocycles. rsc.org The versatility of the 2-aminopyridine scaffold, coupled with the biological significance of its derivatives, ensures its continued importance in heterocyclic chemistry research.

Overview of Research Trajectories for 5-Ethynylpyridin-2-amine

The combination of the reactive ethynyl group and the versatile 2-aminopyridine scaffold in a single molecule makes this compound a compound of significant interest for various research trajectories. A primary area of investigation involves its use as a building block in the synthesis of novel heterocyclic compounds. The ethynyl group can be readily transformed through reactions like Sonogashira coupling, while the amino group provides a handle for further functionalization or for directing cyclization reactions. For instance, the synthesis of 3-alkynyl-2-aminopyridines and their subsequent acid-catalyzed cyclization to form 7-azaindoles demonstrates the utility of this type of compound. rsc.org

Another significant research direction is the exploration of its potential in medicinal chemistry. The 2-aminopyridine core is a well-established pharmacophore, and the ethynyl group can be used to introduce specific functionalities or to act as a reactive probe for biological targets. Research into kinase inhibitors has utilized related aminopyridine scaffolds, suggesting the potential for developing targeted therapies. Furthermore, the ethynyl group enables the use of "click chemistry" for bioconjugation, allowing the attachment of the molecule to larger biological entities for diagnostic or therapeutic purposes.

In materials science, the polymerization of ethynylpyridines is an area of active research. The conjugated polymer backbone that can be formed from such monomers leads to materials with interesting electronic and optical properties. scispace.com The presence of the amino group in this compound offers a site for tuning the properties of the resulting polymer, potentially leading to the development of new functional materials for a variety of applications.

Scope and Objectives of the Academic Investigation of this compound

The academic investigation of this compound is primarily focused on elucidating its fundamental chemical reactivity and exploring its potential as a versatile building block in organic synthesis. Key objectives include the development of efficient and selective synthetic methods to access this compound and its derivatives. This involves optimizing reaction conditions for introducing the ethynyl group onto the 2-aminopyridine core, as well as exploring the diverse transformations of both the ethynyl and amino functionalities.

A significant part of the research is dedicated to understanding the interplay between the electronic properties of the 2-aminopyridine ring and the reactivity of the ethynyl group. This includes studying the influence of substituents on the pyridine ring on the outcome of various reactions. For example, computational studies, such as density functional theory (DFT) calculations, can be employed to predict the tautomeric equilibrium of related pyridone structures, which can influence their base-pairing properties in biological systems. researchgate.net

The overarching goal of these academic investigations is to expand the synthetic toolbox available to chemists and to provide a deeper understanding of the structure-property relationships of this class of compounds. This knowledge is crucial for the rational design of new molecules with tailored properties for applications in medicinal chemistry, materials science, and other areas of chemical research. The synthesis of derivatives, such as 5-((Trimethylsilyl)ethynyl)pyridin-2-amine, also forms part of this investigative scope, as the trimethylsilyl (B98337) group can act as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule. chiralen.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂ | americanelements.com |

| Molecular Weight | 118.14 g/mol | americanelements.com |

| IUPAC Name | This compound | americanelements.com |

| Synonyms | 5-Ethynyl-2-pyridinamine, 2-Amino-5-ethynylpyridine | americanelements.com |

| CAS Number | 82454-61-3 | |

| MDL Number | MFCD13175209 | americanelements.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-ethynylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-4-7(8)9-5-6/h1,3-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGIVKMNLUTRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620708 | |

| Record name | 5-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82454-61-3 | |

| Record name | 5-Ethynylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethynyl-pyridin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Design for 5 Ethynylpyridin 2 Amine and Its Derivatives

Advanced Strategies for the Introduction of the Ethynyl (B1212043) Moiety

The installation of an ethynyl group at the C-5 position of the 2-aminopyridine (B139424) scaffold is a critical step in the synthesis of the target compound. This is most effectively achieved through modern cross-coupling reactions, which offer high efficiency and functional group tolerance.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions in 5-Ethynylpyridin-2-amine Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, making it an indispensable tool for the synthesis of aryl alkynes like this compound. organic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Detailed research into the Sonogashira coupling of substituted 2-aminopyridines has provided optimized conditions applicable to the synthesis of this compound precursors. For instance, the coupling of 2-amino-3-bromopyridines with various terminal alkynes has been extensively studied, offering valuable insights into catalyst and ligand selection. scirp.orgsemanticscholar.org Optimal conditions often involve a palladium catalyst such as Pd(CF₃COO)₂ or Pd(OAc)₂, a phosphine (B1218219) ligand like PPh₃, and a copper(I) salt, typically CuI, as a co-catalyst. scirp.orgsemanticscholar.org The reaction is generally carried out in a solvent such as DMF with an amine base like triethylamine (B128534) (Et₃N). scirp.orgsemanticscholar.org

While direct Sonogashira coupling with ethyne (B1235809) gas is challenging, a common and more practical strategy involves the use of a protected acetylene (B1199291), such as trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step. The reaction of a 5-halo-2-aminopyridine with TMSA under Sonogashira conditions yields the corresponding 5-((trimethylsilyl)ethynyl)pyridin-2-amine. A related synthesis of substituted 5-nitro-2-ethynylpyridines was achieved through the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes, including trimethylsilylacetylene. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Cross-Coupling of Halopyridines

| Aryl Halide | Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene (B144264) | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 96 | scirp.org |

| 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |

Copper-Assisted Coupling Protocols for Ethynylpyridines

Copper(I) salts, most commonly copper(I) iodide (CuI), are crucial co-catalysts in the traditional Sonogashira reaction. organic-chemistry.orgmdpi.com The role of copper is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex in the catalytic cycle. While the Sonogashira reaction is the most prominent example of a copper-assisted coupling for this purpose, research into palladium-free, copper-catalyzed Sonogashira-type reactions is an active area. These reactions aim to provide more economical and environmentally friendly alternatives. nih.gov

Copper-catalyzed amination reactions of halopyridines have also been developed, demonstrating the utility of copper in C-N bond formation on the pyridine (B92270) ring. rsc.org Although not a direct method for ethynyl group installation, this highlights the versatility of copper catalysis in modifying pyridine scaffolds. In the context of synthesizing this compound, the primary role of copper remains as a co-catalyst in the palladium-driven Sonogashira reaction.

Strategies for Terminal Alkyne Installation and Deprotection in Pyridine Systems

The direct use of acetylene gas in cross-coupling reactions can be hazardous and technically challenging. Therefore, a more common and safer approach is to use a protected form of acetylene. Trimethylsilylacetylene (TMSA) is a widely used reagent for this purpose. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, allowing for the Sonogashira coupling to proceed efficiently. researchgate.net

Following the successful coupling of the TMS-protected alkyne to the 5-position of the 2-aminopyridine ring, the TMS group must be removed to yield the terminal alkyne. This deprotection is typically achieved under mild basic or fluoride-mediated conditions. Common reagents for TMS deprotection include potassium carbonate in methanol (B129727) or a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). The choice of deprotection conditions is crucial to ensure the integrity of other functional groups present in the molecule. For instance, the desilylation of the cross-coupling product of 2-bromo-5-nitropyridine with trimethylsilylacetylene was a key step in the synthesis of 2-ethynyl-5-nitropyridine. researchgate.net

Aminopyridine Functionalization for this compound Precursors

The synthesis of this compound necessitates a suitably functionalized 2-aminopyridine precursor, typically a 5-halo-2-aminopyridine. The selective introduction of a halogen atom at the 5-position is a critical step that dictates the success of the subsequent cross-coupling reaction.

Halogenation of 2-Aminopyridines as Synthetic Intermediates

The 2-aminopyridine ring is activated towards electrophilic substitution. Halogenation provides the necessary handle for the introduction of the ethynyl group via palladium-catalyzed cross-coupling reactions. Both bromination and iodination are common methods to achieve this functionalization. The choice of halogen can influence the reactivity in the subsequent Sonogashira coupling, with iodides generally being more reactive than bromides.

Selective Iodination and Bromination at Pyridine Positions

The selective halogenation of 2-aminopyridine at the 5-position is a well-established synthetic transformation.

Bromination: The bromination of 2-aminopyridine can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in a solvent like acetone (B3395972). ijssst.info One reported procedure using NBS in acetone at 10 °C afforded 2-amino-5-bromopyridine (B118841) in a 95.0% yield. ijssst.info Another method employs phenyltrimethylammonium (B184261) tribromide in a solvent such as chloroform, with reactions typically running for 1-3 hours at 20-50 °C. patsnap.comgoogle.com

Iodination: Iodination of 2-aminopyridine can be accomplished using an aqueous iodine-potassium iodide solution. google.com Another effective method involves the use of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in the presence of sulfuric acid. google.com For example, 2-aminopyridine can be treated with a mixture of KIO₃ and KI at elevated temperatures to yield 2-amino-5-iodopyridine (B21400). google.com The synthesis of 2-amino-5-iodopyridine is also described as involving the iodination of 2-aminopyridine with iodine, followed by treatment with hydrogen peroxide. nbinno.com

Table 2: Selective Halogenation of 2-Aminopyridine

| Halogenating Agent | Solvent | Temperature | Reaction Time | Product | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Acetone | 10 °C | 0.5 h | 2-Amino-5-bromopyridine | 95.0 | ijssst.info |

| Phenyltrimethylammonium tribromide | Chloroform | 30 °C | 2 h | 2-Amino-5-bromopyridine | 75 | patsnap.com |

| Iodine-Potassium Iodide | Water | Not specified | Not specified | 2-Amino-5-iodopyridine | Not specified | google.com |

| KIO₃ / KI / H₂SO₄ | Water | 90-100 °C | 2-3 h | 2-Amino-3-iodo-5-bromopyridine (from 2-amino-5-bromopyridine) | 90-95 | google.com |

Green Chemistry Approaches in this compound Synthesis

The synthesis of pyridine derivatives, a cornerstone of many pharmaceuticals and agrochemicals, is increasingly being guided by the principles of green chemistry to minimize environmental impact. nih.govijarsct.co.in Traditional synthesis methods often rely on harsh conditions and hazardous chemicals, prompting the development of more sustainable alternatives. benthamscience.com These modern approaches focus on multicomponent one-pot reactions, the use of green catalysts, environmentally benign solvents, solvent-free conditions, and energy-efficient techniques like microwave and ultrasonic assistance. nih.govresearchgate.net The application of these green protocols to the synthesis of complex molecules like this compound is crucial for developing sustainable chemical processes. nih.gov

A significant advancement in green chemistry is the development of catalyst-free reactions, which eliminate the need for, often expensive and toxic, metal catalysts, thereby simplifying purification processes and reducing waste. Several catalyst-free methods have been successfully applied to the synthesis of pyridine and aminopyridine systems.

One approach involves the reaction of cyclic ketones with ammonium (B1175870) fluoride under mild conditions to produce cycloalkane-fused pyridines. researchgate.net Another method describes the synthesis of substituted pyridine benzamides by reacting various aldehydes and aminopyridines using hydrogen peroxide as an oxidant in ethanol, avoiding the use of a catalyst. researchgate.net Furthermore, a mild, catalyst-free synthesis of 2-aminopyridines has been developed where a cyclic dihydrothiazolopyridinium salt, derived from 2-mercaptopyridine, reacts with primary or secondary amines to yield the desired products. nih.gov While not directly reported for this compound, these catalyst-free strategies for related pyridine scaffolds represent a promising avenue for greener synthetic routes.

| Method Description | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Fluoride-mediated cyclization | Cyclic ketones, Ammonium fluoride | Mild conditions | Cycloalkane-fused pyridines | researchgate.net |

| Oxidative amidation | Aryl aldehydes, Aminopyridines | Hydrogen peroxide (oxidant), Ethanol (solvent), Conventional heating | Pyridine benzamides | researchgate.net |

| Ring transformation/substitution | Dihydrothiazolopyridinium salt, Primary/secondary amines | Neat or in DMSO, 50 °C | 2-Aminopyridines | nih.gov |

| Solvent-free Chichibabin synthesis | Aryl aldehyde, Acetophenone, Ammonium acetate | CoCl₂·6H₂O (recyclable catalyst), Solvent-free, 110°C | 2,4,6-Triarylpyridines | tandfonline.com |

Sustainable methodologies for pyridine synthesis encompass a range of techniques aimed at improving efficiency and reducing environmental harm. ijarsct.co.in These methods are integral to the modern production of complex heterocyclic compounds. benthamscience.com

Multicomponent reactions (MCRs) are a key strategy, allowing the one-pot synthesis of complex pyridine derivatives from simple starting materials, which enhances atom economy and reduces reaction time and waste. nih.gov Microwave-assisted synthesis has also emerged as a powerful green tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov

The choice of solvent is another critical factor. There is a growing interest in using ionic liquids (ILs) as recyclable and environmentally friendly reaction media that can improve reaction efficiency and selectivity. benthamscience.com Additionally, biomass-derived solvents, such as sabinene, are being explored as green alternatives to conventional petroleum-based solvents for synthesizing heterocyclic compounds like thiazolo[5,4-b]pyridines. nih.gov Researchers at Purdue University have also developed an economical and environmentally friendly method for preparing amine-boranes, important reagents in organic chemistry, using sodium borohydride (B1222165) as the borane (B79455) source and water as a green solvent. prf.org

| Methodology | Principle | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, shorter synthesis time, operational simplicity. | nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, improved yields, higher product purity. | nih.gov |

| Use of Ionic Liquids (ILs) | Employing non-volatile, recyclable salts as solvents and/or catalysts. | Environmentally friendly, potential for improved efficiency and selectivity, recyclability. | benthamscience.com |

| Biomass-Derived Solvents | Utilizing solvents produced from renewable biomass sources (e.g., sabinene). | Reduces reliance on fossil fuels, often lower toxicity, biodegradable. | nih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Eliminates solvent waste, reduces environmental impact, simplifies work-up. | ijarsct.co.intandfonline.com |

Chemo- and Regioselectivity in this compound Formation

The synthesis of a specifically substituted molecule like this compound demands precise control over both chemo- and regioselectivity. Chemoselectivity involves differentiating between multiple reactive functional groups, while regioselectivity ensures that reactions occur at the correct position on the pyridine ring.

Achieving the desired 2-amino-5-ethynyl substitution pattern can be approached in two main ways: constructing the pyridine ring with the substituents already in place or functionalizing a pre-existing aminopyridine core.

Ring Construction: In methods like the Hantzsch or Chichibabin pyridine syntheses, the final substitution pattern is determined by the choice of starting aldehydes, β-ketoesters, and ammonia (B1221849) sources. ijarsct.co.in The inherent reactivity of these precursors dictates the final arrangement of substituents.

Post-Modification of Pyridine Ring: More commonly, a pre-formed pyridine derivative is modified. The synthesis of this compound would typically involve introducing the ethynyl group onto a 2-aminopyridine scaffold. This is often achieved with high regioselectivity via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. evitachem.com In this reaction, a 5-halo-2-aminopyridine (e.g., 5-bromo-2-aminopyridine) is coupled with a terminal alkyne (like trimethylsilylacetylene, followed by deprotection) to install the ethynyl group specifically at the 5-position. The success of this strategy relies on the availability of the correctly substituted halo-aminopyridine precursor.

The inherent electronic properties of the 2-aminopyridine ring guide its reactivity. The amino group at the C2 position is an activating, ortho-para directing group for electrophilic substitution, while the ring nitrogen atom deactivates the ring, especially at the C2, C4, and C6 positions. This electronic landscape can be exploited to direct functionalization, although direct electrophilic substitution can be complex. Therefore, transition-metal-catalyzed cross-coupling reactions on halogenated pyridines remain a more reliable and highly regioselective method for creating specific substitution patterns like that found in this compound. evitachem.com

Recent Advances in Scalable Synthesis of this compound Analogues

The development of scalable synthetic routes is essential for the practical application of this compound analogues in fields such as medicinal chemistry. Research has focused on creating efficient and robust methods for producing substituted 2-aminopyridines.

A series of 2-amino-4-methylpyridine (B118599) analogues with various substituents at the 6-position have been synthesized as potential inhibitors for inducible nitric oxide synthase (iNOS). nih.govnih.gov The syntheses involved multi-step sequences starting from commercially available materials, demonstrating routes to complex analogues. For example, the synthesis of [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine for use as a PET tracer highlights the advanced synthetic chemistry being applied to this class of compounds. nih.gov

Another area of development involves the synthesis of fused heterocyclic systems containing the aminopyridine core, such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. mdpi.com The synthesis of a library of these compounds with benzoyl or benzyl (B1604629) alcohol tethers at the 5-position was achieved through a concise route involving the reaction of a cyanothioacetamide derivative with 2-chloroacetamides. mdpi.com Such methodologies, which allow for the systematic variation of multiple substituents, are valuable for structure-activity relationship studies and can be optimized for larger-scale production.

| Analogue Class | Key Synthetic Strategy | Starting Materials | Potential for Scalability | Reference |

|---|---|---|---|---|

| 6-Substituted-2-amino-4-methylpyridines | Multi-step functionalization of a pre-formed pyridine ring. | 2-Amino-4-methylpyridine | Moderate; relies on standard, well-understood reactions that can be optimized. | nih.govnih.gov |

| 5-Benzoyl/Benzyl thieno[2,3-b]pyridines | Ring construction via cyclization of a carbonitrile with a chloroacetamide. | 2-Cyanothioacetamide, enamines, substituted anilines | Good; described as a "concise synthesis" for library generation. | mdpi.com |

| Ticlopidine Analogs (e.g., Imidazo[4,5-c]pyridines) | Quaternization of the pyridine nitrogen followed by reduction. | Imidazo[4,5-c]pyridine, o-chlorobenzyl chloride | High; reactions such as reduction with sodium borohydride are generally scalable. | researchgate.net |

Reactivity and Chemical Transformations of 5 Ethynylpyridin 2 Amine

Cyclization Reactions Leading to Fused Heterocyclic Systems

The presence of the amino group at the 2-position and the ethynyl (B1212043) group at the 5-position allows for intramolecular cyclization reactions, providing a powerful strategy for the construction of complex, nitrogen-containing fused ring systems. These systems are of significant interest due to their prevalence in pharmacologically active compounds.

The 2-aminopyridine (B139424) scaffold is a well-established synthon for the synthesis of various fused azaheterocycles. researchgate.net Its dual nucleophilic nature, involving both the endocyclic pyridine (B92270) nitrogen and the exocyclic amino group, allows it to react with a wide range of electrophiles, such as ketones, aldehydes, and esters, to construct five- and six-membered rings. researchgate.netresearchgate.net For instance, the reaction of 2-aminopyridines with β-oxo esters can yield 2H-pyrido[1,2-a]pyrimidin-2-ones. researchgate.net Similarly, condensation with various aryl methyl ketones in the presence of iodine as a catalyst can produce 2-arylimidazo[1,2-a]pyridine derivatives. researchgate.net

While these reactions are general for 2-aminopyridines, the ethynyl substituent in 5-Ethynylpyridin-2-amine can be carried through these transformations or participate in subsequent reaction steps, offering a route to highly functionalized, fused heterocyclic products. The specific reaction conditions dictate whether the ethynyl group remains a spectator or an active participant in the cyclization process.

A prominent cyclization pathway for alkynyl-substituted 2-aminopyridines is the synthesis of azaindoles, which are important structural motifs in medicinal chemistry. Research has demonstrated an effective acid-catalyzed method for the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines. nih.govrsc.orgrsc.org This transformation is typically achieved using strong acidic conditions, such as a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). nih.govrsc.orgrsc.org

The synthesis generally involves an initial Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne to form the 3-alkynyl-2-aminopyridine intermediate. rsc.orgresearchgate.net This intermediate then undergoes intramolecular cyclization. The acid catalyst activates the alkyne toward nucleophilic attack by the amino group, leading to the formation of the fused pyrrole ring of the 7-azaindole (B17877) skeleton. nih.govrsc.org This methodology has been used to synthesize a range of 7-azaindoles with various substituents at the 2- and 5-positions. nih.govrsc.orgrsc.org Although the substrate in these studies is a 3-alkynyl-2-aminopyridine, the fundamental mechanism provides a strong precedent for analogous cyclizations of this compound to afford other fused systems.

| Reactant | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| 3-Alkynyl-2-aminopyridines | Trifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA) | 7-Azaindoles | nih.govrsc.org |

| 3-Halo-2-aminopyridine and Terminal Alkyne | Pd/Cu catalyst (Sonogashira coupling) followed by base or acid | 7-Azaindoles | rsc.orgresearchgate.net |

| N-(3-iodopyridin-2-yl)sulfonamide and Terminal Alkyne | 10% Pd/C-PPh3-CuI | 7-Azaindoles (one-pot) | researchgate.net |

Another significant cyclization strategy involves the conversion of the amino group of this compound into an amide, followed by cyclization to form fused pyridone structures. The intramolecular ring closure of enyne amides, particularly those derived from β-keto esters, can yield highly substituted fused pyridones. acs.org This reaction is often mediated by a secondary amine, which initiates the ring closure via a conjugate addition to the enyne system. acs.org

The proposed mechanism involves a 1,6-addition of the amine to the enyne amide, forming an enamine amide intermediate. This is followed by a 6-endo-trig or 6-exo-trig cyclization of the amide onto the enamine or iminium ion, respectively, which then eliminates the amine catalyst to furnish the bicyclic pyridone. acs.org This methodology has been shown to be effective for synthesizing five-membered fused pyridones, though it can be sensitive to steric hindrance on the alkyne and amide moieties. acs.org For this compound, this pathway would first require acylation of the 2-amino group to form the requisite enyne amide precursor.

Derivatization at the Ethynyl Group

The terminal alkyne of this compound is a highly versatile functional group that serves as a handle for a wide array of chemical transformations, enabling the introduction of diverse molecular fragments and the construction of more complex architectures.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgmdpi.com This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. The terminal ethynyl group of this compound is an ideal substrate for this transformation, reacting readily with organic azides in the presence of a copper(I) catalyst to produce 5-((1-substituted-1H-1,2,3-triazol-4-yl)pyridin-2-amine) derivatives.

The reaction is robust and can be performed with various copper(I) sources, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. acs.org The resulting triazole ring is stable and can act as a rigid linker or a pharmacologically active component in its own right, making the CuAAC a vital tool for drug discovery and materials science applications involving this compound.

| Alkyne Substrate | Azide Substrate | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate | 5-((1-benzyl-1H-1,2,3-triazol-4-yl)pyridin-2-amine) | acs.org |

| This compound | Alkyl or Aryl Azide | Cu(I) complex | 1,4-disubstituted 1,2,3-triazole | nih.govresearchgate.net |

| Terminal Alkyne | Aliphatic or Aromatic Azide | CuBr or Cu(CH₃COO)₂·H₂O | 1,4-disubstituted 1,2,3-triazole | mdpi.com |

Beyond triazole formation, the ethynyl group can participate in a variety of carbon-carbon bond-forming reactions, significantly expanding the synthetic utility of this compound. A primary example is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides. nih.govresearchgate.net While this reaction is often used to install the ethynyl group onto the pyridine ring in the first place, it can also be used to further functionalize the terminal alkyne of this compound itself.

By reacting this compound with various aryl or heteroaryl halides under palladium and copper catalysis, a wide range of substituted diaryl acetylene (B1199291) derivatives can be synthesized. researchgate.netnih.gov This reaction demonstrates good functional group tolerance, allowing for the introduction of both electron-donating and electron-withdrawing groups on the coupled aryl ring. nih.gov Such reactions are pivotal for creating extended π-conjugated systems and for synthesizing complex molecules with potential applications in materials science and medicinal chemistry.

Transformations Involving the Amino Group

The primary amino group at the 2-position of the pyridine ring is a key site for various chemical reactions, including condensations and substitutions.

Schiff Base Formation and Related Condensation Reactions

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of imine chemistry and proceeds through the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond in the resulting Schiff base is a reversible process, often catalyzed by acid. nih.gov

While specific studies detailing the Schiff base formation of this compound are not extensively documented in the reviewed literature, the general reactivity of 2-aminopyridines provides a strong precedent for this transformation. For instance, various substituted 2-aminopyridines have been successfully condensed with a range of aromatic aldehydes to yield the corresponding imine derivatives. mdpi.compeerj.com The reaction mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable imine product. nih.gov

The general reaction for the formation of a Schiff base from this compound can be depicted as follows:

Figure 1: General reaction scheme for Schiff base formation from this compound.

These condensation reactions are significant as the resulting Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.gov

Amination and Nucleophilic Substitutions in Pyridine Derivatives

The pyridine ring in this compound is susceptible to nucleophilic substitution reactions, although the presence of the electron-donating amino group can influence the regioselectivity and reaction conditions. Nucleophilic aromatic substitution (SNAr) is a common pathway for the functionalization of pyridine rings, particularly at the 2- and 4-positions, when a suitable leaving group is present. mdpi.com

Direct amination of the pyridine ring in this compound itself is less common. However, related 2-halopyridines can undergo amination reactions to introduce an amino group. These reactions often require harsh conditions or the use of metal catalysts, such as palladium or copper, to facilitate the substitution. nih.govresearchgate.net The general principle of nucleophilic substitution on the pyridine ring is a well-established concept in heterocyclic chemistry. mdpi.comyoutube.com

Metal-Mediated Transformations and Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound provide excellent coordination sites for metal ions, leading to a rich coordination chemistry and enabling further metal-mediated transformations.

Ligand Properties of this compound with Transition Metals

This compound is expected to act as a versatile ligand for a wide range of transition metals. nih.gov The pyridine nitrogen is a well-known coordination site, and the adjacent amino group can participate in chelation, forming a stable five-membered ring with a metal center. pvpcollegepatoda.org This bidentate coordination mode is common for 2-aminopyridine derivatives and enhances the stability of the resulting metal complexes. nih.govpvpcollegepatoda.org

While specific complexes with this compound are not extensively detailed in the available literature, studies on analogous molecules provide insight into its potential coordination behavior. For example, a platinum(II) acetylacetonate (B107027) complex with the structurally similar 5-(3-Aminophenyl)-2-(2-thienyl)pyridine has been synthesized and characterized, demonstrating the ability of substituted aminopyridines to form stable metal complexes. urfu.ru The coordination of such ligands to transition metals can lead to complexes with interesting photophysical and electronic properties. researchgate.netrsc.org

| Metal Ion | Coordination Mode | Resulting Complex Geometry (Predicted) | Potential Applications |

|---|---|---|---|

| Platinum(II) | Bidentate (Npyridine, Namino) | Square Planar | Luminescent materials, Anticancer agents |

| Copper(II) | Bidentate (Npyridine, Namino) | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial agents |

| Nickel(II) | Bidentate (Npyridine, Namino) | Square Planar or Octahedral | Catalysis |

| Zinc(II) | Bidentate (Npyridine, Namino) | Tetrahedral | Fluorescent sensors |

Self-Assembly Processes in Metal-Ligand Complexes

The ability of this compound to act as a bridging or chelating ligand facilitates the formation of supramolecular structures through self-assembly processes. rsc.org The directional nature of the coordination bonds between the ligand and metal ions can lead to the spontaneous formation of well-defined architectures, such as coordination polymers and discrete metallacycles. rsc.orgmdpi.comelsevierpure.com

The ethynyl group can also participate in non-covalent interactions, such as π-π stacking, which can further direct the self-assembly process and stabilize the resulting supramolecular structures. Metal-organic frameworks (MOFs) and coordination polymers constructed from pyridine-based ligands have shown a wide range of applications in areas such as gas storage, catalysis, and sensing. nih.gov While specific examples of self-assembly involving this compound are not prevalent in the reviewed literature, the structural motifs present in the molecule strongly suggest its potential as a building block for complex supramolecular systems.

Reactivity with Metal Ions in Biological Contexts

The interaction of pyridine derivatives and their metal complexes with biological systems is an area of significant research interest. nih.govresearchgate.netveterinaria.org Metal ions play crucial roles in numerous biological processes, and the coordination of ligands can modulate their bioavailability, and reactivity, and introduce novel biological activities. researchgate.netresearchgate.net

Metal complexes of aminopyridine derivatives have been investigated for their potential as antimicrobial, and anticancer agents. mdpi.compvpcollegepatoda.orgrsc.org The biological activity is often attributed to the ability of the metal complex to interact with biomolecules such as DNA and proteins. researchgate.net The specific nature of the ligand, in this case, this compound, can influence the lipophilicity, steric properties, and electronic characteristics of the metal complex, thereby affecting its biological efficacy. While the direct biological evaluation of this compound and its metal complexes is not widely reported, the broader class of aminopyridine-metal complexes shows promise in the development of new therapeutic agents. nih.govresearchgate.net

Oxidation Reactions: Formation of N-Oxides

The oxidation of the pyridine nitrogen atom in this compound leads to the formation of the corresponding N-oxide, a functional group that significantly alters the electronic properties and reactivity of the pyridine ring. While specific literature detailing the N-oxidation of this compound is not prevalent, the synthesis of N-oxides from analogous pyridine derivatives is well-documented, allowing for an informed discussion of the expected chemical transformation.

The presence of the amino group at the C2 position can influence the susceptibility of the pyridine nitrogen to oxidation. The electron-donating nature of the amino group generally increases the electron density of the pyridine ring, which should facilitate electrophilic attack by an oxidizing agent on the ring nitrogen. However, the proximity of the amino group to the nitrogen atom may also introduce steric hindrance, potentially impeding the approach of the oxidant. Furthermore, the amino group itself can be susceptible to oxidation, leading to potential side reactions and a decrease in the yield of the desired N-oxide. Selective oxidation of the pyridine nitrogen in the presence of an amino group often requires careful selection of the oxidizing agent and reaction conditions.

Common reagents employed for the N-oxidation of pyridines and other tertiary amines include hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). For instance, the structurally related compound 2-methyl-5-ethynylpyridine has been successfully oxidized to its N-oxide using a mixture of hydrogen peroxide (perhydrol) in acetic anhydride ilmiyanjumanlar.uzzenodo.org. This suggests a similar approach could be viable for this compound.

The reaction mechanism for N-oxide formation with hydrogen peroxide typically involves the protonation of the pyridine nitrogen by the acidic medium, followed by nucleophilic attack of the hydrogen peroxide molecule. Subsequent proton transfers lead to the formation of the N-oxide and water as a byproduct.

The resulting this compound N-oxide is expected to be a more polar and water-soluble compound compared to its parent molecule. The N-oxide functional group can act as an internal oxidizing agent and can also be used to direct further functionalization of the pyridine ring, often at the C2 and C6 positions.

A proposed reaction for the formation of this compound N-oxide is detailed in the table below, based on established methods for similar compounds.

| Reactant | Reagent(s) | Solvent | Conditions | Product | Notes |

| This compound | Hydrogen Peroxide (30-35%) | Acetic Acid | 70-80°C, 2-4 hours | This compound N-oxide | The reaction progress should be monitored by techniques such as TLC or LC-MS to avoid over-oxidation or degradation. The amino group may require protection to prevent side reactions, although selective N-oxidation is often achievable. |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) or Chloroform (CHCl₃) | Room Temperature, 12-24 hours | This compound N-oxide | m-CPBA is a powerful oxidizing agent, and the reaction should be conducted with care. It may offer higher selectivity in some cases compared to hydrogen peroxide/acetic acid. |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5-Ethynylpyridin-2-amine, various NMR methods provide detailed insights into its atomic arrangement, molecular size, and dynamics in solution.

1H and 13C NMR Investigations of Chemical Shifts and Coupling Constants

While specific experimental data for this compound is not extensively published, the expected 1H and 13C NMR spectral features can be inferred from data on closely related aminopyridine derivatives. nih.govmdpi.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (NH₂) protons, and the acetylenic proton. The chemical shifts (δ) of the pyridine ring protons are influenced by the electronic effects of both the amino and ethynyl (B1212043) groups. Typically, protons on a pyridine ring appear in the range of δ 6.0-8.5 ppm. chemicalbook.com The NH₂ protons often present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The acetylenic proton (≡C-H) is anticipated to resonate in a characteristic upfield region, typically around δ 2.5-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the five carbons of the pyridine ring and the two sp-hybridized carbons of the ethynyl group. The carbon attached to the amino group (C2) would appear in the more downfield region of the aromatic carbons, typically around 160 ppm, due to the deshielding effect of the nitrogen atom. The sp-hybridized carbons of the ethynyl group are expected in the range of δ 70-90 ppm. researchgate.net

Coupling Constants (J): The interactions between neighboring protons (spin-spin coupling) provide valuable structural information. Vicinal coupling constants (³J) between protons on the pyridine ring are typically in the range of 5-9 Hz, while meta couplings (⁴J) are smaller, around 1-3 Hz. github.iomdpi.com These coupling patterns help to unambiguously assign the positions of the substituents on the pyridine ring.

Interactive Data Table: Representative NMR Data for Substituted Aminopyridines

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| N-phenylpyridin-2-amine rsc.org | CDCl₃ | 8.12 (d), 7.43–7.36 (m), 7.24 (d), 7.07 (s), 7.01–6.93 (m), 6.81 (d), 6.70–6.56 (m) | 156.1, 148.2, 140.5, 137.8, 129.3, 122.8, 120.6, 115.0, 108.2 |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate nih.gov | CDCl₃ | 8.35 (s, 2H), 7.98–7.77 (m, 2H), 7.67–7.42 (m, 3H), 6.96 (s, 1H), 4.52–4.25 (m, 4H), 1.50–1.31 (m, 6H) | 166.96, 164.79, 157.46, 157.19, 148.73, 133.59, 131.82, 129.26, 128.04, 108.88, 104.33, 62.64, 62.51, 14.17, 14.05 |

| 4-((5-bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile beilstein-journals.org | DMSO-d₆ | 2.92 (3H, s), 7.67 (1H, d), 8.31 (1H, d), 8.82 (1H, s), 11.64 (1H, s) | 24.3, 81.6, 104.6, 112.9, 115.0, 116.8, 142.0, 142.1, 150.7, 152.8, 165.3, 168.6 |

Diffusion-Ordered Spectroscopy (DOSY) NMR for Molecular Size and Diffusion Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uk While no specific DOSY studies on this compound were found, the application of this technique to related compounds like 2-aminopyridine (B139424) demonstrates its utility. researchgate.net DOSY NMR can be used to study the interaction of this compound with other molecules, such as proteins or polymers, by observing changes in its diffusion coefficient upon binding. researchgate.netnih.gov A decrease in the diffusion coefficient would indicate the formation of a larger complex. This technique is valuable for studying non-covalent interactions and determining the hydrodynamic radius of molecules in solution. jhu.edursc.org

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₇H₆N₂), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield a measured mass that corresponds very closely to this theoretical value, usually for the protonated molecule [M+H]⁺. This precise mass determination helps to distinguish the compound from other isomers or molecules with the same nominal mass. For instance, HRMS data for related aminopyridine derivatives consistently show a very small mass error between the calculated and found values, confirming their elemental composition. nih.govrsc.org

Interactive Data Table: Representative HRMS Data for Aminopyridine Derivatives

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| N-phenylpyridin-2-amine rsc.org | C₁₁H₁₁N₂ | [M+H]⁺ | 171.0917 | 171.0918 |

| N-(4-methoxyphenyl)pyrazin-2-amine rsc.org | C₁₁H₁₂N₃O | [M+H]⁺ | 202.0975 | 202.0973 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate mdpi.com | C₂₃H₂₉N₂O₄ | [M+H]⁺ | 397.2127 | 397.2112 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov Although a specific crystal structure for this compound has not been reported, analysis of related pyridine derivatives provides insight into the expected structural features. researchgate.netnih.gov A crystal structure determination for this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, which dictate the crystal packing. The analysis of a pyridine-oxadiazole derivative, for example, revealed an orthorhombic crystal system with the space group Pbca and detailed the key intermolecular interactions. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Studies

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of this compound is expected to exhibit several key absorption bands. wpmucdn.comlibretexts.organalyzetest.com

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.organalyzetest.com

C≡C Stretching: A sharp, and typically weak to medium, absorption band characteristic of the terminal alkyne C≡C triple bond stretch is expected around 2100-2140 cm⁻¹.

≡C-H Stretching: A sharp and intense band corresponding to the stretching of the acetylenic C-H bond should appear around 3300 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1580-1650 cm⁻¹ range. analyzetest.com

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected to be in the 1250-1335 cm⁻¹ region. analyzetest.com

Interactive Data Table: Characteristic FTIR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Terminal Alkyne (C≡C) | Stretch | 2100 - 2140 |

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1650 |

| Aromatic C-N | Stretch | 1250 - 1335 |

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are determined by its chromophoric system, which consists of the aminopyridine core conjugated with the ethynyl group.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* electronic transitions within the conjugated system. Aminopyridine derivatives typically exhibit absorption maxima in the UV region, and the presence of the ethynyl group may lead to a red-shift (bathochromic shift) of these absorptions to longer wavelengths. chemrxiv.orgbeilstein-journals.org

Fluorescence Spectroscopy: Unsubstituted pyridin-2-amine is known to have a high quantum yield, making it a promising scaffold for fluorescent molecules. nih.govresearchgate.net The introduction of substituents can significantly modulate the fluorescence properties, including the emission wavelength and quantum yield (Φ). beilstein-journals.orgmdpi.com For this compound, the extended conjugation provided by the ethynyl group is likely to influence its emission properties. Studies on various substituted aminopyridines show a range of emission maxima and quantum yields depending on the nature and position of the substituent. nih.govmdpi.com The fluorescence of these compounds can also be sensitive to the solvent polarity. sciforum.net

Interactive Data Table: Photophysical Properties of Representative Aminopyridine Derivatives

| Compound | Solvent | Absorption Max (λₐ, nm) | Excitation Max (λₑₓ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate mdpi.com | Not Specified | 270 | 390 | 480 | 0.34 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate mdpi.com | Not Specified | 270 | 390 | 480 | 0.31 |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate nih.gov | Not Specified | 270 | 390 | 480 | 0.01 |

| 4,5-Diaminopyrimidine chemrxiv.org | Acetonitrile | 292 | 267 | ~362 | >0.02 |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within molecules like this compound and its derivatives. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. In organic molecules with multiple bonds and heteroatoms, such as this compound, the most common transitions are π → π* and n → π*. libretexts.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically observed in compounds with conjugated systems, such as aromatic rings and double or triple bonds. libretexts.org The ethynyl and pyridine functionalities in this compound contribute to a conjugated π-electron system. The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the amine group, to a π* antibonding orbital. youtube.com

The electronic absorption spectra of pyridine-based compounds typically exhibit bands in the 200–800 nm range, which can be assigned to π-π* energy transitions of the C=N and phenyl moieties. wikimedia.org For instance, in a related platinum(II) acetylacetonate (B107027) complex based on aminophenyl-substituted 2-(2-thienyl)pyridine, characteristic absorption and emission spectra were observed. researchgate.net

The nature and position of substituents on the pyridine ring can significantly influence the electronic transitions. Electron-donating groups, like the amino group, or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). beilstein-journals.org For example, the presence of an amino group can lead to intramolecular charge transfer (ICT) transitions, where electron density is moved from the donor (amine) to the acceptor (pyridine ring) upon excitation.

Table 1: Possible Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Chromophore |

| π → π | π bonding to π antibonding | Pyridine ring, Ethynyl group |

| n → π | Non-bonding (N lone pair) to π antibonding | Amino group, Pyridine ring |

This table is generated based on the functional groups present in this compound and general principles of UV-Vis spectroscopy. libretexts.orgyoutube.com

Luminescence Studies and Tuning of Emission Properties in Metal Complexes

Metal complexes incorporating ligands derived from this compound often exhibit interesting luminescence properties. The emission characteristics of these complexes can be tuned by modifying the ligand structure or the metal center. nih.gov The coordination of the pyridine and amine functionalities to a metal ion can lead to the formation of complexes with unique photophysical behaviors, including fluorescence and phosphorescence.

The emission in these complexes can originate from different excited states, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions. nih.gov For instance, platinum(II) complexes with terdentate N^C^C ligands have shown highly efficient emissions from 3ILCT/MLCT or 3ILCT/MLCT/LLCT excited states. nih.gov

The nature of the substituents on the pyridine ring plays a crucial role in determining the emission properties. Electron-donating or electron-withdrawing groups can modify the energy of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the emission wavelength and quantum yield. beilstein-journals.org For example, in a series of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, the presence of electron-withdrawing groups on the pyridine ring led to aggregation-induced emission enhancement (AIEE) properties. beilstein-journals.org

Furthermore, the formation of excimers or aggregates can lead to red-shifted emissions. nih.gov The supramolecular structure in the solid state, influenced by factors like the ancillary ligands in a complex, can dictate the presence of π-π interactions or metallophilic contacts, which in turn affect the luminescence. nih.gov

Table 2: Factors Influencing Luminescence in Metal Complexes of this compound Derivatives

| Factor | Influence on Emission Properties |

| Metal Center | Affects the energy of MLCT/LMCT states. |

| Ligand Substituents | Electron-donating/withdrawing groups tune emission wavelength and quantum yield. beilstein-journals.org |

| Ancillary Ligands | Can influence supramolecular structure and aggregation-induced emission. nih.gov |

| Solvent Polarity | Can affect the energy of charge-transfer excited states. nih.gov |

This table summarizes general principles of luminescence in metal complexes and provides a framework for understanding potential properties of this compound complexes.

Thermal Analysis Techniques (TGA-DSC) for Stability and Decomposition Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and decomposition behavior of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique provides information about the decomposition temperatures and the number of decomposition steps. For many organic compounds, decomposition begins at temperatures above 250 °C. mdpi.com The initial decomposition temperature (often reported as T5%, the temperature at which 5% weight loss occurs) is a key indicator of thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, as well as exothermic or endothermic decomposition processes. indexcopernicus.com For example, the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine was found to be a three-step mechanism involving melting followed by a two-step decomposition process, as analyzed by DSC. indexcopernicus.com

The thermal stability of pyridine derivatives can be influenced by the nature of the substituents. For instance, the introduction of certain substituents can either increase or decrease the thermal stability of the parent compound. mdpi.com The atmosphere (inert or oxidizing) can also affect the decomposition pathway and stability. mdpi.com

Table 3: Hypothetical Thermal Analysis Data for a this compound Derivative

| Analysis Type | Parameter | Observation |

| TGA | Onset of Decomposition | Expected to be above 250 °C in an inert atmosphere. mdpi.com |

| TGA | Residual Mass at 600 °C | Indicates the formation of a carbonaceous residue. nih.gov |

| DSC | Melting Point | A sharp endothermic peak corresponding to the melting process. |

| DSC | Decomposition | One or more exothermic peaks indicating the decomposition process(es). nih.gov |

This table presents expected trends based on the thermal analysis of similar heterocyclic compounds. Actual data would be required for this compound.

Magnetic Susceptibility Measurements for Paramagnetic Properties

Magnetic susceptibility measurements are crucial for characterizing the magnetic properties of metal complexes derived from ligands like this compound, particularly those involving paramagnetic metal ions such as copper(II). researchgate.netut.ac.ir These measurements help in determining the effective magnetic moment (μeff) of the complex, which provides insights into the number of unpaired electrons and the nature of magnetic interactions between metal centers in polynuclear complexes.

For a mononuclear complex with a single paramagnetic metal ion, the magnetic moment can be calculated from the measured magnetic susceptibility. For polynuclear complexes, the magnetic properties are often governed by magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers, which are mediated by bridging ligands. nih.gov

The magnitude of the magnetic exchange interaction is influenced by several factors, including the nature of the bridging ligand, the geometry of the complex, and the distance between the metal ions. ut.ac.ir For instance, in dinuclear copper(II) complexes, the type of bridging ligand can significantly alter the spin-spin interaction between the two copper(II) ions. ut.ac.ir

Table 4: Expected Magnetic Properties of a Mononuclear High-Spin dn Complex with a this compound Ligand

| Metal Ion Configuration | Number of Unpaired Electrons | Spin-Only Magnetic Moment (μso) in Bohr Magnetons (B.M.) |

| d1 (e.g., Ti3+) | 1 | 1.73 |

| d2 (e.g., V3+) | 2 | 2.83 |

| d3 (e.g., Cr3+, V2+) | 3 | 3.87 |

| d4 (e.g., Cr2+, Mn3+) | 4 | 4.90 |

| d5 (e.g., Mn2+, Fe3+) | 5 | 5.92 |

| d6 (e.g., Fe2+, Co3+) | 4 | 4.90 |

| d7 (e.g., Co2+) | 3 | 3.87 |

| d8 (e.g., Ni2+) | 2 | 2.83 |

| d9 (e.g., Cu2+) | 1 | 1.73 |

This table provides theoretical spin-only magnetic moments for various d-electron configurations. Experimental values may differ due to orbital contributions and other factors.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry for studying the electronic structure of molecules. weizmann.ac.ilscispace.com It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nobelprize.orgcecam.org Its extension, Time-Dependent DFT (TD-DFT), is a leading method for calculating excited-state properties and predicting electronic spectra. mpg.dersc.org

DFT calculations are instrumental in characterizing the electronic structure of 5-Ethynylpyridin-2-amine. By solving the Kohn-Sham equations, one can obtain crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). weizmann.ac.ilarabjchem.org The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. dergipark.org.tr

The distribution of these frontier molecular orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may have significant contributions from the ethynyl (B1212043) group and the pyridine (B92270) ring.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| This compound | B3LYP/6-311+G(d,p) | -5.95 | -0.85 | 5.10 | 2.85 |

| 4-(1-aminoethyl)pyridine dergipark.org.tr | B3LYP/6-311+G(d,p) | -6.12 | -0.04 | 6.08 | 3.15 |

| Pyridine arabjchem.org | B3LYP/6-31G* | -7.01 | -0.31 | 6.70 | 2.22 |

| 2-Aminopyridine (B139424) | B3LYP/6-311+G(d,p) | -5.88 | -0.21 | 5.67 | 2.05 |

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis). rsc.orgdergipark.org.tr These calculations provide information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π). mpg.de For this compound, the spectrum is expected to be dominated by π → π transitions associated with the conjugated system formed by the pyridine ring and the ethynyl group.

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Computational conformational analysis involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. acs.org For this compound, the primary degrees of freedom are the rotation around the C-NH₂ and C-C≡C bonds.

By performing geometry optimizations on various starting structures, the lowest energy conformer can be identified. The relative energies of other conformers provide insight into the molecule's flexibility at different temperatures. While specific studies on this molecule are lacking, analysis of similar structures suggests that a planar or near-planar conformation is likely to be the most stable due to the maximization of π-conjugation.

| Conformer | Dihedral Angle (H-N-C2-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum (Planar) | 0° | 0.00 | 95.2 |

| Transition State | 90° | 3.50 | - |

| Local Minimum (Perpendicular) | 180° | 0.25 | 4.8 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. rsc.orgresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates. Pyridine derivatives are common scaffolds in medicinal chemistry, often targeting kinases. rsc.org

A docking study of this compound would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results would highlight key interactions, such as hydrogen bonds with the amino group or π-π stacking involving the pyridine ring. rsc.org

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. rsc.org MD simulations provide a dynamic view of the interactions, allowing for the calculation of parameters like Root Mean Square Deviation (RMSD) to evaluate the stability of the complex.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| ABL1 Tyrosine Kinase (PDB: 2HYY) rsc.org | -8.5 | MET318 | Hydrogen Bond |

| PHE382 | π-π Stacking | ||

| LEU248, VAL256 | Hydrophobic Interaction |

Prediction of Spectroscopic Parameters from Quantum Chemical Calculations

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. researchgate.netmdpi.comnih.gov DFT methods can accurately compute vibrational frequencies corresponding to IR and Raman spectra. dergipark.org.trnih.gov Theoretical spectra are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. dergipark.org.tr For this compound, key vibrational modes would include the N-H stretching of the amine, the C≡C and ≡C-H stretching of the alkyne, and various pyridine ring vibrations.

| Vibrational Mode | Functional Group | Calculated (Scaled) | Typical Experimental Range |

|---|---|---|---|

| N-H Symmetric Stretch | -NH₂ | 3430 | 3300-3500 |

| N-H Asymmetric Stretch | -NH₂ | 3515 | 3400-3550 |

| Alkyne C-H Stretch | -C≡C-H | 3305 | 3250-3350 |

| Alkyne C≡C Stretch | -C≡C-H | 2110 | 2100-2140 |

| Pyridine Ring Stretch | C=N, C=C | 1610, 1580 | 1550-1620 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for investigating reaction mechanisms, providing insights into the energetics and structures of intermediates and transition states that are often difficult to observe experimentally. uwlax.eduscholarsresearchlibrary.com

For this compound, a particularly relevant reaction is the Sonogashira cross-coupling, which is a standard method for its synthesis by coupling a halogenated 2-aminopyridine with a terminal alkyne. researchgate.netwikipedia.org Computational studies can model the entire catalytic cycle, which typically involves a palladium catalyst. wikipedia.orgethz.ch

By locating the transition state structures for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination), a detailed reaction energy profile can be constructed. This analysis reveals the rate-determining step of the reaction and can help in optimizing reaction conditions. For instance, DFT calculations on the reaction of 2-ethynylpyridine (B158538) with metal clusters have elucidated pathways involving C-H bond activation and C-C bond coupling. researchgate.net

Catalyst Design and Optimization via Computational Methods

Computational chemistry has become an indispensable tool for the rational design and optimization of catalysts, significantly reducing the time and cost associated with experimental trial-and-error. creative-quantum.eu For reactions involving this compound, such as its synthesis via Sonogashira cross-coupling, computational methods offer a pathway to enhance efficiency, yield, and selectivity. researchgate.net

The design of catalysts through computational approaches can be broadly categorized as direct or inverse design. d-nb.info In direct design, a defined catalytic system is studied to establish a direct relationship between its structure and its performance in a reaction. d-nb.info For instance, Density Functional Theory (DFT) calculations can be employed to investigate the mechanism of Sonogashira coupling between a pyridine halide and a terminal acetylene (B1199291). researchgate.net These calculations can elucidate the influence of different ancillary ligands on the palladium catalyst, impacting the reaction's rate-determining steps. researchgate.net By modeling the electronic and steric properties of various phosphine (B1218219) ligands or the role of a copper co-catalyst, researchers can predict which catalyst system will provide the optimal performance for synthesizing or functionalizing this compound. researchgate.netchemscene.com

Inverse design, often aided by artificial intelligence and machine learning (AI/ML), starts with the desired outcome (e.g., high yield, specific selectivity) and works backward to predict the catalyst structure that would achieve it. creative-quantum.eud-nb.info By creating large datasets of catalyst structures and their computationally predicted performance, ML models can identify novel and non-intuitive catalyst designs that might be superior to existing ones. d-nb.info This integration of quantum chemistry, cheminformatics, and AI is key to advancing the automated, high-throughput in silico exploration of chemical space for homogeneous catalyst design. d-nb.info

Table 1: Computational Approaches in Catalyst Design for Pyridine Derivatives

| Computational Method | Application in Catalysis | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of Sonogashira cross-coupling reactions. researchgate.net | Elucidate reaction pathways, transition states, and the influence of ligands on reaction energy barriers. |

| Machine Learning (ML) | High-throughput screening of virtual catalyst libraries. d-nb.info | Predict catalyst performance (reactivity, selectivity) and identify optimal catalyst structures. |

In Silico ADMET Profiling and Drug-Likeness Prediction

Before committing to expensive and time-consuming synthesis and biological testing, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov This in silico profiling helps to identify candidates with favorable pharmacokinetic properties and a lower risk of failure in later stages of drug development. d-nb.inforesearchgate.net For this compound, various computational tools and rules can be applied to assess its potential as a drug-like molecule. mdpi.com

A primary filter for drug-likeness is Lipinski's Rule of Five, which evaluates properties critical for oral bioavailability. d-nb.info These rules state that a molecule is more likely to be orally active if it has a molecular weight under 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (logP) not greater than 5. d-nb.info Online tools like SwissADME can predict these properties along with other important parameters such as Topological Polar Surface Area (TPSA), which should ideally be less than 140 Ų for good cell permeability, and the number of rotatable bonds (nRotb), which influences conformational flexibility. d-nb.info

Derivatives of this compound, such as substituted quinazolines, have been evaluated using these methods to optimize them as potential therapeutic agents, for instance, against Mycobacterium tuberculosis. mdpi.com Computational docking studies can further predict how the molecule might bind to a biological target, such as an enzyme active site, providing insights into its potential mechanism of action. researchgate.netmdpi.com

Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Formula | C₇H₆N₂ | Basic structural information |

| Molecular Weight | 118.14 g/mol | Conforms to Lipinski's Rule (<500) d-nb.info |

| Hydrogen Bond Donors | 1 (from -NH₂) | Conforms to Lipinski's Rule (≤5) d-nb.info |

| Hydrogen Bond Acceptors | 2 (from pyridine N and amine N) | Conforms to Lipinski's Rule (≤10) d-nb.info |

| logP (predicted) | ~1.5 | Conforms to Lipinski's Rule (≤5), indicates good solubility d-nb.info |

| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Suggests good cell membrane permeability (<140 Ų) d-nb.info |

| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, favorable for binding d-nb.info |

Simulation of Supramolecular Assembly Processes

The ethynyl group on the pyridine ring makes this compound an interesting building block for creating larger, ordered structures through noncovalent interactions, a process known as supramolecular assembly. acs.org Computational simulations are a powerful tool for understanding and predicting how these individual molecules might self-assemble into complex, functional architectures. acs.org